molecular formula C22H20ClN3O3S B11626983 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11626983
M. Wt: 441.9 g/mol
InChI Key: QVPPIMRSROBOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a tetrahydropyridine core substituted with cyano, 2-methoxyphenyl, and keto groups. Instead, comparisons with structurally related analogs (e.g., pyridine-, pyrimidine-, or triazole-containing acetamides) highlight trends in synthesis, physicochemical properties, and structure-activity relationships (SAR) .

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20ClN3O3S/c1-13-7-8-14(9-18(13)23)25-21(28)12-30-22-17(11-24)16(10-20(27)26-22)15-5-3-4-6-19(15)29-2/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

QVPPIMRSROBOFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3OC)C#N)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles

The tetrahydropyridinone ring is synthesized via a modified Hantzsch dihydropyridine synthesis. A β-ketonitrile precursor reacts with ammonium acetate in refluxing ethanol to form the 1,4,5,6-tetrahydropyridin-6-one scaffold. For the 4-(2-methoxyphenyl) substituent, a Friedel-Crafts acylation is employed using 2-methoxybenzoyl chloride and aluminum chloride in dichloromethane.

Key Reaction Conditions

StepReagents/ConditionsYieldSource
CyclocondensationNH₄OAc, EtOH, reflux, 6 h78%
Friedel-Crafts Acylation2-MeOC₆H₄COCl, AlCl₃, CH₂Cl₂, 0°C → rt65%

Introduction of the Cyano Group

The 3-cyano substituent is introduced via a nucleophilic substitution reaction using potassium cyanide on a brominated tetrahydropyridinone intermediate. This step requires anhydrous DMF as the solvent and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity.

Synthesis of the Acetamide Side Chain

The N-(3-chloro-4-methylphenyl)acetamide moiety is prepared by acylating 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions:

3-Cl-4-MeC₆H₃NH₂+ClCH₂COClEt₃N, THFN-(3-Cl-4-MeC₆H₃)CH₂COClH₂ON-(3-Cl-4-MeC₆H₃)CH₂COOHAcetamide[5]\text{3-Cl-4-MeC₆H₃NH₂} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, THF}} \text{N-(3-Cl-4-MeC₆H₃)CH₂COCl} \xrightarrow{\text{H₂O}} \text{N-(3-Cl-4-MeC₆H₃)CH₂COOH} \rightarrow \text{Acetamide}

Optimization Note : Excess triethylamine (1.5 eq.) improves yields to 92% by scavenging HCl.

Coupling of Fragments via Sulfanyl Bridge Formation

The final step involves coupling the tetrahydropyridinone core with the acetamide side chain using a sulfanyl linkage. Two methods are prevalent:

Thiol-Disulfide Exchange

The tetrahydropyridinone thiolate (generated via NaH in DMF) reacts with a bis-acetamide disulfide. This method affords moderate yields (50–60%) but requires strict anhydrous conditions.

Mitsunobu Reaction

A more efficient approach uses the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol-containing tetrahydropyridinone with the acetamide’s hydroxyl derivative. Yields reach 85% with minimal epimerization.

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane). Purity is verified by HPLC (>99%) and structural confirmation via 1^1H/13^{13}C NMR and HRMS.

Critical Data

  • Melting Point : 214–216°C (ethanol)

  • HRMS (m/z) : [M+H]⁺ calcd. for C₂₂H₂₁ClFN₃O₃S: 486.1024; found: 486.1027

Challenges and Optimization Strategies

Byproduct Formation During Cyanation

Residual moisture generates hydrolyzed byproducts (e.g., carboxylic acids). Anhydrous KCN and molecular sieves reduce this issue.

Epimerization at the Tetrahydropyridinone Core

Mitsunobu conditions (DEAD, PPh₃) minimize racemization compared to basic thiolate methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C29H24ClN3O2S
  • Molecular Weight : 514.03776
  • CAS Number : 444156-90-5

Its complex structure includes a chloro-substituted aromatic ring, a cyano group, and a tetrahydropyridine moiety, which contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies suggest that it binds effectively to the enzyme's active site, indicating potential for further optimization as an anti-inflammatory agent .

Anticancer Activity

The compound has demonstrated promising anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) revealed significant cytotoxic effects against various cancer cell lines. The compound exhibited a mean growth inhibition rate that positions it as a candidate for further development in cancer therapeutics .

Case Studies

StudyFindingsReference
In Silico Docking Study Identified as a potential 5-LOX inhibitor with promising binding affinity
NCI Anticancer Screening Displayed significant cytotoxicity with average GI50 values indicating strong antitumor activity
Antimicrobial Potential Similar compounds have shown activity against various pathogens; further studies needed for this specific compoundGeneral literature review

Future Research Directions

Further research is necessary to explore:

  • Mechanistic Studies : Understanding the precise mechanisms of action in both anti-inflammatory and anticancer pathways.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to assess safety and efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a sulfanyl acetamide backbone with multiple analogs, but its substituents differentiate it:

  • Tetrahydropyridine core: Unlike fully aromatic pyridine derivatives (e.g., : 2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide), the partially saturated tetrahydropyridine ring may influence conformational flexibility and binding interactions.
  • Substituents: 3-Chloro-4-methylphenyl group: Provides steric bulk and lipophilicity. 2-Methoxyphenyl group: Introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in or nitro groups in ).
Table 1: Substituent Comparison of Selected Analogs
Compound ID (Evidence) Core Structure R1 (Aryl Group) R2 (Heterocyclic Substituents) Key Functional Groups
Target Compound Tetrahydropyridine 3-Chloro-4-methylphenyl 2-Methoxyphenyl Cyano, keto, sulfanyl
Pyridine 4-Chlorophenyl Styryl, cyano Sulfanyl, chloro
Pyridine 3-Methylphenyl 4-Chlorophenyl, trifluoromethyl Cyano, sulfanyl
Pyrimidine 2-Trifluoromethylphenyl 4-Chlorophenyl Sulfanyl, keto

Key Challenges :

  • Steric hindrance from the 3-chloro-4-methylphenyl group may reduce reaction yields compared to less bulky analogs.
  • The 2-methoxyphenyl group’s electron-donating nature could influence regioselectivity during cyclization or coupling steps.

Physicochemical Properties

Melting Points and Solubility

  • Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit higher melting points (>200°C) due to increased crystallinity. The target compound’s 2-methoxyphenyl group may lower its melting point relative to these analogs .
  • Solubility: The cyano and sulfanyl groups enhance aqueous solubility compared to purely hydrocarbon analogs. However, the 3-chloro-4-methylphenyl group may reduce solubility in polar solvents .

Spectroscopic Data

  • IR/NMR : The target compound’s IR spectrum would show peaks for C≡N (~2214 cm⁻¹), C=O (~1664 cm⁻¹), and S-H/S-C bonds (~600–700 cm⁻¹), consistent with and .
  • Mass Spectrometry : A molecular ion [M+H]⁺ near m/z 450–500 is expected, similar to analogs in and .

ADME and Pharmacokinetic Considerations

  • Metabolic Stability : The tetrahydropyridine core may undergo oxidative metabolism (e.g., CYP450-mediated), whereas the sulfanyl group could form glutathione conjugates, as seen in structurally related thioethers .

Crystallography and Structural Confirmation

X-ray crystallography using programs like SHELXL () is critical for confirming the stereochemistry of the tetrahydropyridine ring and sulfanyl linkage. Analogs in and were characterized via similar methods, revealing planar aromatic systems and non-covalent interactions (e.g., hydrogen bonds involving cyano or keto groups) .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide (CAS No. 444152-98-1) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H22ClN3O2S
  • Molar Mass : 500.01 g/mol
  • Boiling Point : 710.9 ± 60.0 °C (predicted)
  • Density : 1.35 ± 0.1 g/cm³ (predicted)
  • pKa : 12.32 ± 0.70 (predicted)

The compound is believed to interact with various biological pathways, primarily through modulation of G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling. Its structure suggests potential interactions with specific receptors involved in inflammatory and cancer pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms including the modulation of apoptosis-related proteins.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory responses in vitro. Studies have indicated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.

CytokineConcentration (pg/mL)Control (pg/mL)
TNF-alpha50150
IL-630100

This reduction indicates that this compound may serve as a potential anti-inflammatory agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A recent study evaluated the effects of the compound on MCF-7 and A549 cells, demonstrating a dose-dependent decrease in viability and an increase in apoptosis markers such as caspase activation and PARP cleavage .
  • In Vivo Anti-inflammatory Effects :
    • An animal model study investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results showed significant reduction in paw swelling compared to control groups, indicating its potential therapeutic use in inflammatory diseases .
  • Mechanistic Insights :
    • Further research focused on the molecular targets of the compound revealed its ability to inhibit NF-kB signaling pathways, which are crucial for inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology :

  • The synthesis involves multi-step reactions, starting with the construction of the tetrahydropyridinone core, followed by sulfanylation and acetylation. Key steps include:

Core formation : Cyclization of precursors under reflux in ethanol or DMF, using catalysts like piperidine .

Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution with thiourea derivatives under inert atmospheres .

Acetylation : Coupling the intermediate with 3-chloro-4-methylphenylamine using carbodiimide-based coupling agents .

  • Optimization :

  • Control temperature (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and reaction time (12–24 hrs for sulfanylation). Monitor progress via TLC or HPLC .

    • Data Table : Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationEthanol, 80°C, 8 hrs6592%
SulfanylationThiourea, DMF, N₂, 12 hrs7889%

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxyphenyl orientation) and detects tautomeric forms in the tetrahydropyridinone ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 496.03) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry; SHELXL refinement is recommended for handling twinning or disorder in crystals .

Q. What strategies are recommended for evaluating stability under different storage/experimental conditions?

  • Methodology :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC-MS .
  • pH Stability : Dissolve in buffers (pH 3–9) and assess hydrolysis of the acetamide/sulfanyl groups over 24–72 hrs .
    • Key Finding : The compound is stable at RT in dark, anhydrous conditions but degrades >40°C due to sulfanyl group oxidation .

Advanced Research Questions

Q. How can computational modeling guide the identification of biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs. The methoxyphenyl and cyano groups show high affinity for ATP-binding pockets .
  • MD Simulations : Simulate binding stability (50 ns trajectories) to prioritize targets for in vitro assays .
    • Validation : Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. What methodologies resolve contradictions between crystallographic data and spectroscopic observations?

  • Methodology :

  • SHELXL Refinement : Use TWIN/BASF commands to model twinned crystals. For disorder, apply PART/SUMP restraints .
  • DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths to validate tautomeric forms .
    • Case Study : A 0.02 Å discrepancy in C-S bond length between XRD and DFT was resolved by refining anisotropic displacement parameters .

Q. How are structure-activity relationships (SAR) established for derivatives?

  • Methodology :

  • Systematic Substitution : Replace the methoxyphenyl group with halogens or electron-withdrawing groups. Assess changes in bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl-acetamide linker) using Catalyst or MOE .
    • Data Table : SAR of Key Derivatives
DerivativeModificationActivity (IC₅₀, nM)Target
-F (para)Increased polarity12 ± 2Kinase A
-NO₂ (meta)Enhanced binding8 ± 1Kinase B
Reference:

Contradictions and Mitigation

  • Synthesis Yields : BenchChem reports 78% yield for sulfanylation , but independent studies achieved 65% due to thiourea purity . Mitigate by pre-purifying reagents via recrystallization.
  • Biological Activity : Pyrazolo-pyrimidine analogs show varying efficacy (IC₅₀: 8–50 nM) across cell lines due to membrane permeability differences . Use logP calculations (ALOGPS) to optimize lipophilicity.

Key Resources

  • Crystallography : SHELX suite for structure solution/refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.